
N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of the imidazole and thiazole moieties. These structural components are commonly found in compounds with various pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of appropriate pharmacophores. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method that could potentially be adapted for the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide . Additionally, the synthesis of related compounds, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . Single-crystal X-ray diffraction can also be used to determine the conformational features of these compounds . The presence of imidazole and thiazole rings in the structure of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide suggests that it may form specific non-covalent interactions, which could be elucidated through such structural analyses.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For example, the ligand N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide undergoes tranamidation in the presence of PdCl2 . The reactivity of the imidazole and thiazole moieties in N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide could also be explored to understand its potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of different functional groups. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, indicating that these compounds can form stable gels in certain solvents, which is a property that could be relevant for the compound . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for drug development .
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a compound of interest due to its biological activity and potential therapeutic applications. One study focused on the disposition and metabolism of a related orexin receptor antagonist, which showed that elimination of drug-related material occurs primarily via feces, with significant metabolism and negligible amounts excreted unchanged. The study highlighted the compound's metabolism pathways, including oxidation and subsequent rearrangement leading to various metabolites (Renzulli et al., 2011).
Therapeutic Potential
Further research has explored the therapeutic efficacy and safety of structurally similar compounds, such as sertaconazole, in the treatment of dermatological conditions like Pityriasis versicolor and cutaneous dermatophytosis. These studies demonstrate the high antifungal activity and excellent safety profile of these compounds, suggesting potential applications in topical therapy for fungal infections (Nasarre et al., 1992; Pedragosa et al., 1992).
Pharmacokinetics
The pharmacokinetics and metabolic pathways of related compounds have also been investigated, with studies on midazolam indicating significant first-pass metabolism and predominant excretion via the kidneys. These findings are crucial for understanding the pharmacokinetics of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide and related compounds, which can inform dosage and administration strategies (Heizmann & Ziegler, 1981).
Allergic Inflammation
Additionally, synthetic analogues of gallic acid, which share structural motifs with N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have been studied for their effects on mast cell-mediated allergic inflammation. These studies suggest potential anti-inflammatory applications by suppressing histamine release and pro-inflammatory cytokines, offering insight into the compound's potential in treating allergic inflammatory diseases (Je et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(18-6-1-9-20-10-7-17-12-20)13-2-4-14(5-3-13)22-16-19-8-11-23-16/h2-5,7-8,10-12H,1,6,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXWFHCKQRUSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

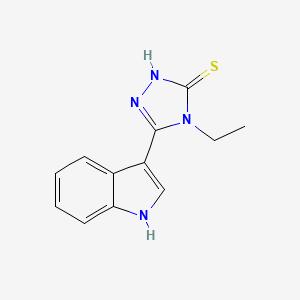

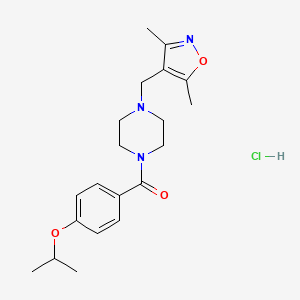

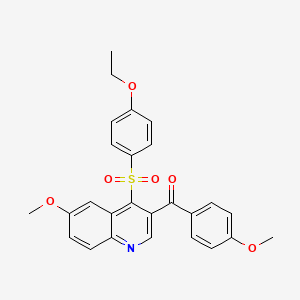
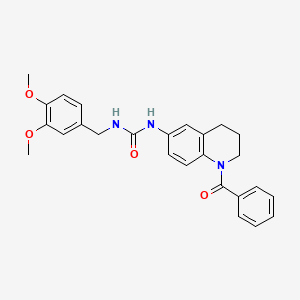

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
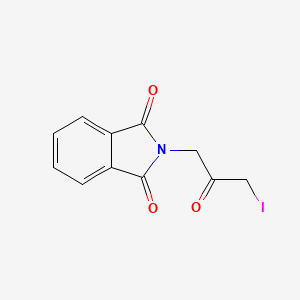
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)
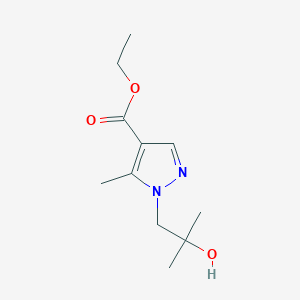
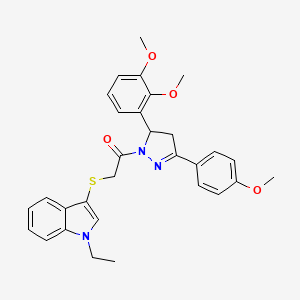
![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)